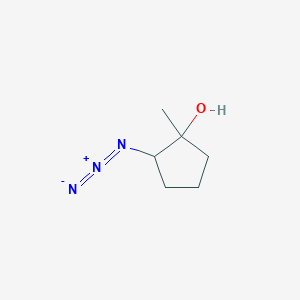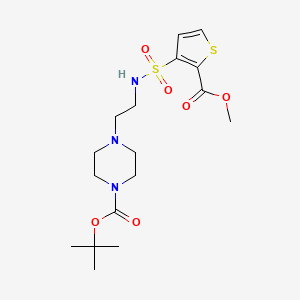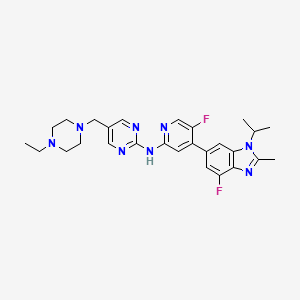
Cdk4/6-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk4/6-IN-2 is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), with IC50s of 2.7 and 16 nM for CDK4 and CDK6, respectively . CDK4/6 inhibitors are a class of medicines used to treat certain types of hormone receptor-positive, HER2-negative breast cancer . These medicines interrupt the process through which breast cancer cells divide and multiply .
Scientific Research Applications
1. Role in Cancer Therapy
- Discovery to Therapy: CDK4/6 inhibitors have evolved from basic research to clinical success, especially in breast cancer treatment. The combination of CDK4/6 inhibitors with other therapies has proven valuable in cancer therapy (Sherr, Beach, & Shapiro, 2016).
- Inhibitor Resistance: Research focuses on the resistance to CDK4/6 inhibitors, a critical aspect affecting drug efficacy in cancer therapy, especially in hormone receptor-positive breast cancer (Pang, Li, & Sheng, 2022).
2. Immunomodulatory Effects
- Triggering Anti-Tumor Immunity: CDK4/6 inhibitors have been found to enhance anti-tumor immunity, making them a potential part of combination therapies in cancer treatment (Goel et al., 2017).
- Induction of T Cell Memory: They also promote the phenotypic and functional acquisition of immunological T cell memory, broadening their utility in anti-tumor strategies (Lelliott et al., 2021).
3. Broader Applications and Prospects
- Application in Malignant Solid Tumors: CDK4/6 inhibitors show potential as broad-spectrum anti-tumor drugs, with their effects extendable to various tumors beyond breast cancer (Du et al., 2020).
- Mechanisms of Action: Understanding the mechanisms of action and resistance to CDK4/6 inhibitors is critical for developing more effective combination therapies (Knudsen & Witkiewicz, 2017).
4. Clinical Research and Development
- R&D Trends: The research and development trajectory of CDK4/6 inhibitors, particularly in breast cancer, indicates a focus on adverse effects and drug resistance (Lai et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)methyl]-N-[5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyridin-2-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N8/c1-5-35-6-8-36(9-7-35)16-19-13-31-27(32-14-19)34-25-12-21(23(29)15-30-25)20-10-22(28)26-24(11-20)37(17(2)3)18(4)33-26/h10-15,17H,5-9,16H2,1-4H3,(H,30,31,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOYPFUEZDEQEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(N=C2)NC3=NC=C(C(=C3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)
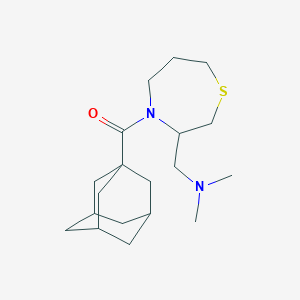

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)
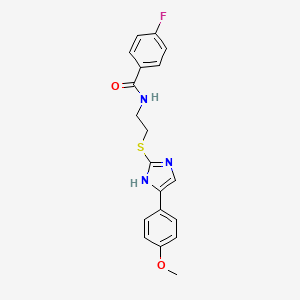

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2361098.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361099.png)
![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)


